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Guanidine Phosphate

Cat. No.: B155843
CAS No.: 1763-07-1
M. Wt: 157.07 g/mol
InChI Key: CEDDGDWODCGBFQ-UHFFFAOYSA-N
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Description

Historical Context and Early Research on Guanidine (B92328) Phosphate (B84403)

Early research into guanidine phosphate dates back to its initial synthesis. This compound (GP) was first synthesized by Kiichiro Sugino in 1938. acs.org Its early applications were primarily in flame retardant products for materials such as wood and paper, owing to its cost-effectiveness and good flame retardant properties. acs.org Early studies explored the synthesis of this compound, for instance, by reacting a dicyandiamide (B1669379) aqueous solution with an equal molar amount of phosphoric acid to produce amidinourea phosphate, which was then used for impregnating wood. acs.org Another method involved synthesizing GP by referring to the method of Cummins, utilizing the synthesized solution as a flame retardant for paper and fiber materials. acs.org Research also investigated the synthesis yields of this compound under different temperatures and reaction times, indicating that temperature generally had a greater impact on the synthesis yield compared to time. acs.org

Significance of this compound Across Scientific Disciplines

The significance of this compound extends across multiple scientific fields, including biochemistry, biophysics, and materials science. Its ability to interact with biological molecules and its interesting physical properties make it a valuable compound for research and various applications. cymitquimica.comontosight.aiontosight.ai

Role in Biochemistry and Biophysics

In biochemistry and biophysics, this compound, particularly in the form of the guanidinium (B1211019) ion, is notable for its effects on proteins and biological systems. The guanidinium cation is recognized as a powerful protein denaturant, commonly employed in studies investigating protein stability and folding. ontosight.aipnas.orgresearchgate.net It functions by disrupting the native structure of proteins, causing them to unfold. ontosight.aiglobalresearchonline.netresearchgate.net Studies have shown that in aqueous solutions containing high concentrations of guanidinium chloride, a related guanidine salt, most proteins lose their secondary structure and become randomly coiled peptide chains. wikipedia.org The mechanism of protein denaturation by guanidinium ions is thought to involve favorable interactions with the polypeptide backbone exposed during unfolding. pnas.org Research has also explored the interaction between guanidine and phosphate groups in biological contexts, such as in the binding pockets of guanidine-II riboswitches, where guanidine molecules are hydrogen bonded to a guanine (B1146940) nucleobase and the phosphate backbone. nih.gov Furthermore, modifications of phosphate residues with phosphoryl guanidine moieties in oligonucleotides have been studied for their effects on the structure and hybridization of these molecules, indicating potential applications in biological research and the development of biosensors and therapeutics. acs.org

Importance in Materials Science

This compound is also significant in materials science, particularly concerning its crystal structure and potential applications in developing new materials. Guanidinium phosphates have been explored for their potential in forming nonlinear optical materials, partly due to their noncentrosymmetric crystal structures. ontosight.airesearchgate.net Studies on the crystal structures of different guanidinium phosphates, such as GuH2PO4, Gu2HPO4·H2O, and Gu3PO4·H2O, have been conducted to understand their properties. researchgate.netiucr.org These compounds can exhibit properties like ferroelectricity, pyroelectricity, and piezoelectricity. researchgate.net Research has investigated the growth and characterization of guanidinium phosphate crystals, analyzing their linear and nonlinear optical properties, thermal stability, and thermal expansion anisotropy. researchgate.net For instance, studies on bisguanidinium hydrogen phosphate monohydrate have detailed its crystal structure, highlighting the extensive hydrogen bonding network involving guanidinium ions, phosphate ions, and water molecules. iucr.org The interaction between phosphate and guanidine groups has been shown to impact the structure, charge distribution, and thermal stability of related compounds. researchgate.net Additionally, this compound has been utilized in the surface modification of materials, such as carbon microspheres, to enhance their properties for applications like flame retardancy in materials like PET. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH8N3O4P B155843 Guanidine Phosphate CAS No. 1763-07-1

Properties

IUPAC Name

guanidine;phosphoric acid
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InChI

InChI=1S/CH5N3.H3O4P/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4)
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InChI Key

CEDDGDWODCGBFQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(=N)(N)N.OP(=O)(O)O
Source PubChem
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Molecular Formula

CH8N3O4P
Source PubChem
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Related CAS

5423-23-4, 38848-02-1, 5423-22-3, 113-00-8 (Parent)
Record name Guanidine, phosphate (2:1)
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Record name Guanidine, phosphate (3:1)
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Record name Guanidine, phosphate (1:1)
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Record name Guanidinium phosphate
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Molecular Weight

157.07 g/mol
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CAS No.

1763-07-1, 5423-22-3, 5423-23-4
Record name Guanidinium phosphate
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Record name Monoguanidine phosphate
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Synthesis and Derivatization Methodologies of Guanidine Phosphate

Classical Synthetic Routes to Guanidine (B92328) Phosphate (B84403)

Classical methods for synthesizing guanidine phosphate typically involve reactions between guanidine-providing precursors and phosphoric acid or its derivatives. These routes have been established over time and provide foundational approaches to obtaining the compound.

Reaction of Dicyandiamide (B1669379) with Phosphoric Acid Derivatives

One established method involves the reaction of dicyandiamide (cyanoguanidine) with phosphoric acid or its derivatives. Early attempts to prepare this compound by reacting dicyandiamide and diammonium hydrogen phosphate in a sealed tube with water as a medium did not yield high quantities due to a slow reaction rate and secondary reactions. oup.com This method was not considered economical for manufacturing. oup.com

However, reacting dicyandiamide with an equimolar quantity of phosphoric acid under atmospheric pressure at elevated temperatures (200°C to 240°C) with agitation in the presence of a surfactant can produce a this compound composition containing both monothis compound and dithis compound. google.com This process involves heating a mixture of about equimolar quantities of phosphoric acid and cyanoguanidine. google.com The reaction mixture is heated with agitation to a temperature range of 200°C to 240°C for about one to two hours. google.com This method can achieve a conversion yield of cyanoguanidine to guanidine of over 100% based on a 1:1 stoichiometric ratio, suggesting the formation of both mono- and dithis compound. prepchem.com The resulting product is characterized by low weight loss when heated at 220°C, indicating its thermal stability. google.com

Another approach involves reacting dicyandiamide with ammonium (B1175870) dihydrogen phosphate in an autoclave at temperatures between 130°C and 300°C. oup.com Under suitable conditions, this reaction can convert a significant percentage of dicyandiamide into guanidinium (B1211019) salt. oup.com The resulting product may contain various condensed phosphates, including ortho-, pyro-, tri-, and middlepolyphosphates. oup.com

Furthermore, this compound can be synthesized by melting dicyandiamide and ammonium chloride at 170–230 °C with a mole ratio of 1:2, followed by treatment with methanol (B129727) and sodium hydroxide, and then neutralization with phosphoric acid. nih.gov This process can yield guanidine dihydrogen phosphate (GDP) or diguanidine hydrogen phosphate (DHP) depending on the pH of neutralization. nih.gov Studies have investigated the effect of reaction temperature and time on the yield of GDP and DHP in this reaction. nih.gov

Neutralization of Guanidium Carbonate with Phosphoric Acid

Monothis compound can be prepared by the neutralization of guanidinium carbonate with phosphoric acid. oup.com This method involves reacting appropriate amounts of guanidinium carbonate and phosphoric acid in an aqueous solution. mdpi.com For example, bis(guanidinium) phosphite (B83602) has been prepared by neutralizing bis(guanidinium) carbonate with phosphorous acid. mdpi.com Similarly, bis(guanidinium) trioxofluorophosphate can be prepared by neutralizing bis(guanidinium) carbonate with fluorophosphoric acid. mdpi.com

Double Decomposition Reactions for this compound Formation

Guanidine phosphates, such as monoguanidium and diguanidium phosphates, can also be prepared by a double decomposition reaction between guanidinium chloride and sodium phosphate. oup.com This method involves the reaction of a guanidine salt with a metal phosphate salt, leading to the formation of this compound and a metal chloride salt through the exchange of ions.

Advanced Synthetic Strategies for this compound and its Analogues

Beyond classical routes, more advanced strategies have been developed, particularly for creating guanidine-modified materials or condensed phosphate forms.

Guanidine-Modified Cellulose (B213188) Synthesis for Phosphate Recovery

Guanidine-modified cellulose has been developed for the purpose of capturing and recovering phosphates from wastewater. rsc.org This involves functionalizing cellulose-based biopolymers with guanidine or aminoguanidine (B1677879) moieties. rsc.org For instance, a Zn(II) coordinated 1-aminoguanidine functionalized cellulose-based biopolymer has been synthesized. rsc.org The presence of guanidinium moieties in these modified cellulose materials is crucial for their function in phosphate adsorption and recovery. rsc.org This highlights a derivatization strategy where the guanidine structure is incorporated into a larger material for a specific application like environmental remediation. rsc.orgresearchgate.netresearchgate.netacs.org

Synthesis of Guanidinium Condensed Phosphates

The synthesis of guanidinium condensed phosphates, such as guanidium condensed phosphates with the general formula (H₅CN₃)n·H₂₊₂PnO₃n₊₁, where n ranges from 1 to 10, has been explored. oup.com These can be prepared by reacting dicyandiamide with ammonium dihydrogen phosphate in an autoclave at elevated temperatures. oup.com The resulting products consist of various condensed phosphates, including orthophosphate, pyrophosphate, triphosphate, and middle-polyphosphates. oup.com

Another method for preparing guanidine condensed phosphates involves heating a mixture of ammonium metaphosphate and urea (B33335) at temperatures between 200°C and 300°C. google.com This reaction forms a guanidine-phosphate reaction product. google.com The molar ratio of ammonium metaphosphate to urea in the reaction mixture can range from about 1:1 to 1:2. google.com

Guanidine tetraphosphate (B8577671) monohydrate, a crystalline and stable condensed phosphate, has also been synthesized. tandfonline.com Preparations of condensed phosphates can involve both dry and wet processes. tandfonline.com

Furthermore, novel guanidinium−zinc−phosphates have been synthesized under mild hydrothermal conditions. acs.org These materials feature three-dimensional Zn/P/O frameworks that encapsulate guanidinium cations. acs.org Examples include CN₃H₆·Zn₂(HPO₄)₂H₂PO₄ and (CN₃H₆)₂·Zn(HPO₄)₂. acs.org

Surface Modification Techniques for this compound Integration

The integration of this compound into various materials often necessitates surface modification to optimize its performance and interaction with the host matrix. Techniques such as plasma technology, impregnation, and grafting have been explored for this purpose.

Plasma Technology for Surface Functionalization

Low-temperature plasma technology has been employed as a surface modification technique to functionalize materials before the integration of this compound. This method can introduce reactive groups onto the material surface, facilitating subsequent grafting or improved dispersion. For instance, low-temperature plasma technology was used to modify carbon microspheres (CMSs), resulting in the introduction of hydroxyl and carboxyl groups on their surface mdpi.com. This functionalization improved the dispersibility of the CMSs in polar solvents and enhanced their compatibility with polymer matrices like polyethylene (B3416737) terephthalate (B1205515) (PET) mdpi.com. The plasma treatment of CMSs was conducted at a power of 250 W for 300 seconds mdpi.com. The presence of these surface functional groups is crucial for the subsequent grafting of this compound mdpi.com.

Impregnation and Grafting Methods for Composites

Impregnation and grafting are key methodologies for incorporating this compound into composite materials, often following surface activation techniques like plasma treatment. These methods enable the chemical bonding or physical incorporation of GP, leading to enhanced composite properties.

Grafting of this compound onto surface-modified materials, such as plasma-treated carbon microspheres, has been successfully achieved through impregnation and grafting processes mdpi.com. This approach aims to improve flame retardant characteristics, interface compatibility, and dispersity of the filler within the composite matrix mdpi.com. For example, this compound was grafted onto CMSs-PLS (plasma-modified CMSs) via impregnation and grafting, resulting in a material denoted as CMSs-GDP mdpi.com. The chemical reaction involved the amidation of amine groups from this compound with alkyl groups on the CMS surface mdpi.com. Characterization using FTIR spectroscopy confirmed the chemical grafting, showing characteristic absorption bands corresponding to N-H stretching vibration of amide bonds, C=O in-plane flexural vibration of amide bonds, and P-O stretching vibration of the phosphate group mdpi.com.

Impregnation alone is a widely used method, particularly for porous materials like wood veneers, to introduce flame retardants such as this compound mdpi.comresearchgate.net. This involves immersing the material in a solution containing GP, allowing the compound to penetrate the structure mdpi.comresearchgate.net. Studies have shown that impregnating wood veneers with a this compound solution can effectively impart fire resistance and smoke suppression effects to plywood fabricated from these veneers mdpi.comresearchgate.net. For instance, treatment with a 10% GP solution resulted in a limiting oxygen index (LOI) of 37% for impregnated wood, nearly double that of unmodified plywood mdpi.comresearchgate.net.

The combination of plasma treatment followed by impregnation and grafting has been shown to significantly impact the properties of composites. In the case of PET composites reinforced with CMSs-GDP, the surface modification and grafting of this compound improved the dispersibility of CMSs in PET mdpi.com. This improved dispersibility, however, could lead to a decrease in the elongation at break of the composite due to the increased particle size hindering the chain flexibility of PET mdpi.com. Despite this, the incorporation of CMSs-GDP as a flame retardant additive significantly enhanced the flame retardancy of the PET composite, achieving an LOI of 32.4% and a UL94 V-0 rating at 3% loading mdpi.comnih.gov.

Another application involves the functionalization of polyelectrolytes with guanidinium groups for surface modification of materials like iron oxide nanoparticles (Fe₃O₄ NPs) to enhance phosphate binding rsc.org. While not directly using this compound, this highlights the utility of guanidinium moieties, a key component of this compound, in surface modification for specific ion interactions rsc.org. Poly(allylamine hydrochloride) (PAH) functionalized with guanidinium groups (PAH-Gu) was applied to Fe₃O₄ NPs, demonstrating improved phosphate adsorption over a wider pH range compared to unmodified or PAH-coated nanoparticles rsc.org. This functionalization was achieved through EDC/NHS coupling chemistry, reacting guanidine acetic acid with the amino groups of PAH acs.org.

Research findings on the impact of this compound integration through these techniques demonstrate notable improvements in material properties, particularly in flame retardancy and surface interaction with specific ions. The effectiveness is often dependent on the concentration of GP used and the specific material being modified.

Material ModifiedModification Technique(s)This compound Form/DerivativeKey Outcome(s)Relevant Data
Carbon MicrospheresPlasma followed by Impregnation and GraftingThis compound (GDP)Improved dispersity in PET, Enhanced flame retardancy in PET composites.LOI of PET/CMSs-GDP composite: 32.4% (at 3% loading), UL94 V-0 rating mdpi.comnih.gov.
Wood VeneersImpregnationThis compound (GP)Excellent fire resistance and smoke suppression in plywood.LOI of impregnated wood: 37% (with 10% GP solution) mdpi.comresearchgate.net.
Fe₃O₄ NanoparticlesCoating with functionalized polyelectrolyteGuanidinium-functionalized PAHExtended pH range for phosphate binding, Improved phosphate adsorption.Phosphate adsorption: 3.67 mg/g at pH 10 (PAH-Gu modified) vs 0.82 mg/g (unmodified) rsc.org.
Layered Double Hydroxides (LDH)One-step modificationThis compound (GP)Enhanced thermal stability and flame retardancy in cellulosic composites.PHRR reduction: 42.5%, THR reduction: 22.7%, LOI: 27.7% (with 15 wt% GP-modified LDH) researchgate.net.

This table summarizes key findings related to the surface modification and integration of this compound or guanidinium-functionalized materials, highlighting the techniques used and the resulting improvements in material properties.

Mechanistic Investigations of Guanidine Phosphate Interactions

Chemical Reaction Mechanisms Involving Guanidine (B92328) Phosphate (B84403)

The interaction between guanidine phosphate and metal hydroxides is a critical area of study, particularly in the context of phosphate adsorption and catalysis. Metal hydroxides, such as those of aluminum (Al³⁺) and iron (Fe³⁺), play a significant role in phosphate chemistry.

Research on phosphate adsorption on various metal hydroxides reveals specific binding mechanisms. For instance, with gibbsite (a crystalline form of aluminum hydroxide), the formation of AlHPO₄ and Al₂HPO₄ complexes is suggested. In the case of ferrihydrite (a form of iron hydroxide), the formation of an FeHPO₄ or Fe₂PO₄ complex, and even the precipitation of FePO₄ over time, has been proposed. These interactions can involve the formation of inner-sphere and outer-sphere complexes, as well as hydrogen bonding to adjacent hydroxyl groups. nih.gov

In the context of catalysis, particularly in phosphoryl transfer reactions, metal ions are often crucial cofactors. acs.org For example, gold nanoparticles functionalized with Zn(II) complexes have been shown to cleave phosphate esters. These systems can mimic metalloenzymes that utilize two metal ions to facilitate the hydrolytic cleavage of substrates like 2-hydroxypropyl-4-nitrophenylphosphate (HPNP), a model for RNA. acs.org The metal ions help in binding the phosphate substrate at the reaction center, thereby promoting catalysis. acs.org While the provided information does not directly detail the reactions of this compound with the full list of specified metal hydroxides (Ca²⁺, Mg²⁺, Mn²⁺), the principles of phosphate interaction with Al³⁺ and Fe³⁺ hydroxides, and the catalytic role of metals like Zn²⁺ in phosphoryl transfer, provide a strong basis for understanding these related systems.

Table 1: Proposed Phosphate Complexes with Metal Hydroxides

Metal HydroxideProposed Phosphate Complex(es)
Gibbsite (Al(OH)₃)AlHPO₄, Al₂HPO₄
Ferrihydrite (Fe(OH)₃)FeHPO₄, Fe₂PO₄, FePO₄ (precipitation)

This table summarizes the types of phosphate complexes suggested to form on the surfaces of gibbsite and ferrihydrite. nih.gov

Hydrogen bonding is a fundamental interaction in this compound systems, significantly influencing their structure and reactivity. The guanidinium (B1211019) cation, the protonated form of guanidine, is an excellent hydrogen bond donor and forms strong, specific interactions with phosphate groups. researchgate.netnih.gov

The planar structure of the guanidinium group is geometrically complementary to the oxoanions of phosphate, allowing for the formation of a characteristic two-point hydrogen bond, often described as a "chelate motif". researchgate.net This bidentate hydrogen bonding is a key feature of the strong interaction between guanidinium and phosphate. nih.gov These interactions are further strengthened by the electrostatic attraction between the positively charged guanidinium ion and the negatively charged phosphate group. researchgate.net

The significance of these hydrogen bonds is evident in various biological and synthetic systems. In proteins, the side chain of arginine, which contains a guanidinium group, frequently interacts with phosphate groups on substrates or other biomolecules. researchgate.net This interaction is crucial for molecular recognition and catalysis. researchgate.net In synthetic systems, the predictable and strong hydrogen bonding between guanidinium and phosphate has been utilized in the design of supramolecular structures, such as double-helices. rsc.org The formation of these complex architectures is driven by the complementary pairing of guanidinium and phosphate moieties through hydrogen bonds. rsc.org

Table 2: Key Features of Guanidinium-Phosphate Hydrogen Bonding

FeatureDescription
Geometry Planar guanidinium group is complementary to phosphate oxoanions. researchgate.net
Bonding Pattern Forms a two-point (bidentate) hydrogen bond. nih.gov
Driving Forces Hydrogen bonding and electrostatic attraction. researchgate.net
Biological Relevance Crucial for arginine-phosphate interactions in proteins. researchgate.net
Supramolecular Chemistry Used to direct the assembly of complex structures. rsc.org

The guanidinium group plays a significant role in catalyzing phosphoryl transfer reactions, a class of reactions fundamental to many biological processes. nih.govnih.gov Guanidinium-based catalysts, both in natural enzymes and synthetic systems, can accelerate the cleavage and formation of phosphate ester bonds through various mechanisms. nih.gov

Enzymes that cleave phosphodiester bonds often utilize arginine residues, which contain guanidinium groups, in their active sites. nih.gov These groups can act as electrophiles to stabilize the negative charge that develops on the phosphate group during the reaction. nih.gov Synthetic catalysts have been designed to mimic this function, demonstrating the catalytic prowess of the guanidinium unit. nih.gov

In some phosphoryl transfer reactions, the guanidinium group can function as a general-acid catalyst. acs.org In this role, a protonated guanidinium ion donates a proton to the leaving group of the phosphate ester, making it a better leaving group and thus facilitating the nucleophilic attack on the phosphorus center. This mechanism is particularly relevant in the cleavage of phosphodiester bonds. beilstein-journals.org

A proposed mechanism involves the protonated guanidinium group binding to the phosphate and acting as an electrophilic catalyst, which in turn facilitates a general base-catalyzed attack on the phosphorus atom. nih.gov The ability of the guanidinium group to donate a proton is crucial for this catalytic pathway.

A key role of the guanidinium group in catalysis is the stabilization of the transition state of the phosphoryl transfer reaction. nih.gov Phosphoryl transfer reactions typically proceed through a pentacoordinate transition state which carries a significant negative charge. nih.govresearchgate.net The positively charged guanidinium ion can electrostatically stabilize this negatively charged transition state, thereby lowering the activation energy of the reaction. nih.gov

This stabilization can occur through direct ion pairing and hydrogen bonding interactions between the guanidinium group and the non-bridging oxygen atoms of the phosphate group in the transition state. nih.gov In some enzymatic systems, arginine residues are strategically positioned to interact more strongly with the trigonal bipyramidal geometry of the transition state compared to the tetrahedral ground state of the phosphate group, providing further catalytic advantage. nih.gov This preferential binding to the transition state is a hallmark of efficient catalysis. squarespace.com The role of a guanidinium cation-phosphodianion pair in transition state stabilization has been specifically highlighted in enzymes like glycerol (B35011) 3-phosphate dehydrogenase. researchgate.net

Guanidinium-containing molecules have been shown to be effective in promoting the cleavage and transesterification of phosphodiesters, which are notoriously resistant to hydrolysis due to charge repulsion. nih.gov The catalytic activity of guanidinium units in these reactions has been extensively investigated. nih.gov

Synthetic systems containing one or more guanidinium groups can act as artificial phosphodiesterases. nih.gov These catalysts can operate through various mechanisms, sometimes in conjunction with other functional groups. nih.gov For instance, a combination of two guanidinium groups and a hydroxyl group can create highly reactive molecules capable of attacking a range of phosphodiester substrates. nih.gov

In some cases, a cooperative mechanism involving a neutral guanidine and a protonated guanidinium (a guanidine-guanidinium dyad) is proposed. nih.govresearchgate.net The neutral guanidine can act as a general base to deprotonate a nucleophile (like a water molecule or a hydroxyl group), while the guanidinium ion stabilizes the developing negative charge on the phosphate. nih.govresearchgate.net This bifunctional catalysis can be highly effective in promoting the cleavage of phosphodiester bonds, including those in DNA and RNA models. nih.govresearchgate.net The transesterification of phosphodiesters, a key reaction in RNA degradation, can also be catalyzed by guanidinium groups. acs.org

Amidinotransferase Reactions Involving Guanidine Moieties

Amidinotransferases are a class of enzymes that catalyze the transfer of an amidino group from a donor molecule, typically L-arginine, to an acceptor amine. This reaction is fundamental to the biosynthesis of various guanidino compounds, including the creatine (B1669601) precursor, guanidinoacetate. The guanidine moiety of the substrate is central to the catalytic mechanism.

The most well-characterized of these enzymes is L-arginine:glycine amidinotransferase (AGAT), which catalyzes the first and rate-limiting step in creatine synthesis. wikipedia.orgebi.ac.uk The reaction mechanism follows a ping-pong kinetic model, involving two main stages. wikipedia.orgnih.gov First, the amidino group from L-arginine is transferred to a cysteine residue (specifically Cys407 in human AGAT) in the enzyme's active site, forming a covalent amidino-cysteine intermediate and releasing L-ornithine. ebi.ac.uknih.gov In the second stage, the amidino group is transferred from the modified cysteine to the amino group of the acceptor, glycine, to form guanidinoacetate, regenerating the free enzyme. ebi.ac.uk The active site of AGAT contains a catalytic triad (B1167595) of Cysteine-Histidine-Aspartate that facilitates this transfer. nih.gov

Other amidinotransferases participate in the biosynthesis of different natural products. For instance, the enzyme AmtA is involved in the formation of homoarginine, a precursor to the phytotoxin phaseolotoxin, by transferring an amidino group from arginine to the acceptor lysine (B10760008). researchgate.net While the fundamental reaction is similar, enzymes like AmtA can exhibit stricter substrate specificity compared to AGAT. researchgate.net Site-directed mutagenesis studies have identified specific amino acid residues that are essential for the transamidination activity, providing insight into the molecular basis of substrate recognition and catalysis. researchgate.net

Enzyme NameAmidine DonorAmidine AcceptorProduct(s)Biological Pathway
L-Arginine:glycine amidinotransferase (AGAT)L-ArginineGlycineGuanidinoacetate, L-OrnithineCreatine Biosynthesis wikipedia.orgresearchgate.net
Amidinotransferase (AmtA)ArginineLysineHomoargininePhaseolotoxin Biosynthesis researchgate.net
L-Arginine:glycine amidinotransferase (AGAT)L-ArginineL-LysineL-Homoarginine, L-OrnithineHomoarginine Metabolism researchgate.net

Biochemical and Biological Interaction Mechanisms of this compound

Interaction with Biological Macromolecules (Proteins, Nucleic Acids)

The guanidinium cation, the protonated form of guanidine present at physiological pH, engages in highly effective interactions with biological macromolecules. These interactions are primarily driven by its ability to form strong, bidentate hydrogen bonds with negatively charged oxoanions like phosphate, carboxylate, and sulfate (B86663) groups, which are abundant in proteins and nucleic acids. nih.govresearchgate.net

The planar, Y-shaped geometry of the guanidinium group is particularly well-suited for forming two parallel hydrogen bonds with the phosphate groups of the nucleic acid backbone or the carboxylate side chains of aspartate and glutamate (B1630785) residues in proteins. nih.govresearchgate.net This interaction is not solely based on electrostatics; it has a significant hydrogen bonding character, facilitated by the delocalization of the positive charge across the entire guanidinium group. nih.gov This charge delocalization makes it a "soft" cation, which interacts favorably with the "soft" phosphate anion. nih.gov This leads to higher binding affinities for phosphates compared to other anions and distinguishes it from the "hard," localized charge of an ammonium (B1175870) group. nih.gov These favorable interactions are critical in various biological contexts, such as the binding of arginine-rich proteins to DNA and RNA. researchgate.net For example, molecular simulations of a guanidinium-binding RNA aptamer show the ligand stabilized within a binding pocket through direct hydrogen bonds with phosphate oxygen atoms and nucleobases. oup.com

Interacting GroupMacromoleculeType of InteractionSignificance
Phosphate (PO₄³⁻)Nucleic Acids (DNA, RNA)Bidentate Hydrogen Bonding, Charge PairingStructural stability, Protein-nucleic acid recognition nih.govresearchgate.net
Carboxylate (COO⁻)Proteins (Asp, Glu residues)Bidentate Hydrogen Bonding, Charge PairingProtein structure, Enzyme-substrate binding nih.govresearchgate.net
Sulfate (SO₄²⁻)Glycosaminoglycans (e.g., Heparin)Hydrogen Bonding, Charge PairingCell-surface interactions, Protein binding researchgate.net

Protein Denaturation and Refolding Processes Mediated by Guanidinium

Guanidinium hydrochloride (GdnHCl) is a widely utilized chaotropic agent for studying protein folding and stability. It effectively denatures proteins by disrupting the non-covalent interactions, particularly hydrogen bonds, that stabilize their native three-dimensional structure. The mechanism involves direct interactions of the guanidinium ions with the protein backbone and amino acid side chains, which weakens intramolecular interactions and promotes solvation of the unfolded state.

The denaturation process is generally reversible. Removing the denaturant, often through methods like dialysis or dilution, can allow the protein to refold into its native, biologically active conformation. nih.govresearchgate.net This denaturation/refolding protocol is a common strategy for purifying recombinant proteins that are expressed insolubly in host systems like E. coli. researchgate.net However, the process can be complex. For example, the GdnHCl-mediated denaturation and refolding of the protein transthyretin is reversible but exhibits significant hysteresis; the concentration of GdnHCl required to denature the native protein is much higher than the concentration that permits the unfolded protein to refold. nih.gov This suggests a high kinetic barrier between the folded and unfolded states. nih.gov

The denaturing effect of guanidinium can also be specific to the type of secondary structure. Studies using 2D-infrared spectroscopy on model proteins have shown that guanidinium can cause a complete loss of β-sheet structures, while α-helical domains may remain largely intact, demonstrating a differential impact on protein architecture. acs.org

ProteinGdnHCl Concentration for DenaturationGdnHCl Concentration for RefoldingObservation
Transthyretin (TTR)> 4 M< 2 MMarked hysteresis, indicating a significant kinetic barrier. nih.gov
LysozymeHigh Concentrations (> 4 M)Not specifiedDenaturation occurs with disulfide bonds intact; activity is lost at lower concentrations. acs.org
Chymotrypsinogen ANot specifiedNarrow range of low concentrationsRefolding and reoxidation facilitated by glutathione. researchgate.net

Enzyme-Substrate Interactions and Modulation

The guanidinium group is a key recognition motif for many enzymes that process substrates containing this moiety, such as arginine. The interaction between the guanidinium group of a substrate and the enzyme's active site is crucial for binding and catalysis. This is exemplified by ATP:guanidine phosphotransferases, where the guanidino substrate must bind correctly for the phosphoryl transfer to occur. nih.gov

EnzymeModulator/Substrate MoietyEffect on ActivityMechanism of Interaction
LysozymeGuanidinium Chloride (GdnHCl)InhibitionDirect binding of Gdm⁺ to active site residues (Asp52, Glu35), disrupting catalysis. acs.org
ATP:guanidine phosphotransferasesGuanidino Substrates (e.g., Arginine)Required for ActivitySubstrate binding and proper orientation in the active site. nih.gov
Amidinotransferase (AmtA)Arginine (Substrate)Required for ActivitySpecific recognition of the guanidinium group for transamidination. researchgate.net

Guanidine-Phosphate Binding in Cellular Processes

The non-covalent interaction between a guanidinium group and a phosphate group is one of the most important recognition pairings in biology. This binding is critical for cellular processes ranging from cell membrane translocation to signal transduction. The interaction is thermodynamically favorable, driven by both positive enthalpy and entropy changes. nih.gov It involves a combination of charge pairing and the formation of strong, directional, bidentate hydrogen bonds. nih.govmit.edu

This robust binding is exploited by arginine-rich cell-penetrating peptides (CPPs), which can traverse biological membranes. The guanidinium side chains of the arginine residues are proposed to interact strongly with the phosphate head groups of the phospholipids (B1166683) in the cell membrane, initiating the uptake process. mit.edu The superiority of the guanidinium group for this interaction over the ammonium group of lysine is attributed to its ability to form these signature bidentate hydrogen bonds and the delocalized nature of its positive charge. nih.gov The fundamental strength and specificity of this interaction have made guanidinium-rich scaffolds a major focus for developing molecular transporters for the cellular delivery of therapeutic agents. nih.gov

ParameterGuanidinium-Phosphate ComplexAmmonium-Phosphate Complex
Thermodynamic Driver Favorable Enthalpy and Entropy ChangesPrimarily Entropy Driven
Primary Interactions Bidentate Hydrogen Bonding, Charge PairingCharge Pairing, Single H-Bonds
Cationic Charge Delocalized ("Soft")Localized ("Hard")
Binding Affinity for Phosphate HigherLower

Data derived from comparative analysis discussed in reference nih.gov.

In cellular bioenergetics and signaling, the interaction between adenosine (B11128) triphosphate (ATP) and kinases is paramount. Kinases catalyze the transfer of the terminal (γ) phosphate group of ATP to a substrate, a process that is often modulated by specific interactions within the enzyme's active site. The guanidinium-phosphate interaction plays a direct role in this context, particularly for ATP:guanidine phosphotransferases like creatine kinase. These enzymes catalyze the reversible transfer of a phosphate group from ATP to a guanidino substrate. nih.gov

Theoretical studies have modeled the specific interactions between the phosphate groups of ATP and various guanidinium systems, confirming that stable complexes are formed through parallel hydrogen bonds. researchgate.net In the broader family of protein kinases, while the substrate may not always be a guanidine compound, the principles of phosphate recognition are conserved. The binding of a substrate to a kinase can induce conformational changes in the ATP binding pocket that activate the enzyme and enhance the rate of catalysis. nih.govresearchgate.net For example, in the antibiotic resistance enzyme aminoglycoside-3'-phosphotransferase-IIIa, the binding of a substrate analogue increases the rate of the chemical step—the cleavage of the ATP γ-phosphate—by at least 10- to 20-fold. nih.gov This allosteric activation underscores how binding events, similar in nature to the guanidinium-phosphate interaction, are used to control the catalytic hydrolysis of ATP only when the appropriate substrate is present, preventing wasteful energy consumption. nih.govresearchgate.net

Nucleic Acid Interactions

The interaction between the guanidinium group of this compound and nucleic acids is a subject of significant interest in molecular biology and medicinal chemistry. The positively charged guanidinium ion can engage in strong, non-covalent interactions with the negatively charged phosphate backbone of DNA and RNA. These interactions are primarily electrostatic but are also characterized by specific hydrogen bonding patterns and cation-π stacking with nucleobases. nih.govnih.gov

Research employing electrospray ionization and collisionally activated dissociation has demonstrated the high stability of guanidinium-phosphate interactions in the gas phase. nih.gov This intrinsic stability underlines the potential for strong binding in biological systems. The geometry of the guanidinium group allows for the formation of bidentate hydrogen bonds with the phosphate groups of nucleic acids, contributing to the stability of the complex.

A notable area of investigation involves the synthesis and evaluation of nucleic acid analogues where an internucleotide phosphate group is replaced by a phosphoryl guanidine group. nih.govcyberleninka.ru Specifically, oligonucleotides containing a tetramethyl phosphoryl guanidine (Tmg) group have been developed. nih.gov These modified oligonucleotides exhibit the ability to bind to complementary DNA and RNA strands with affinities that are remarkably similar to their natural counterparts. nih.gov This is surprising given the significant steric difference between a single oxygen atom and the bulky tetramethyl phosphoryl guanidine group. nih.gov The data suggest that these phosphoryl guanidine nucleic acid analogues can form stable duplexes, a crucial property for potential therapeutic applications. nih.gov

The table below summarizes the thermal stability of duplexes formed by these modified oligonucleotides.

OligonucleotideComplementary TemplateMelting Temperature (Tm)
5'-d(T19pT)poly(rA)48°C
5'-d(T11pT9)poly(rA)46.5°C
Unmodified dT20poly(rA)48°C
5'-d(T19pT)poly(dA)54°C
5'-d(T11pT9)poly(dA)52.5°C
Unmodified dT20poly(dA)55°C
d(T19pT) diastereomer 1dC2A20C245.8°C
d(T19pT) diastereomer 2dC2A20C245.1°C
Unmodified dT20dC2A20C245.1°C
d(T11p*T9) (diastereomer mix)dC2A20C244.7°C

Data sourced from studies on oligodeoxyribonucleotides modified with a tetramethyl phosphoryl guanidine (Tmg) group, denoted by p. nih.gov

Mechano-Chemiosmotic Mechanisms in Mitochondria

The influence of guanidine and phosphate on mitochondrial function can be understood through the lens of mechano-chemiosmotic theory. This model posits that ATP synthesis is coupled to cyclic conformational changes in the mitochondrial inner membrane, including swelling and shrinkage. nih.govnih.gov

Phosphate-Induced Conversion of Membrane States

In normally functioning mitochondria, the energization of the inner membrane by substrate oxidation leads to a phosphate-induced conversion into an energized, twisted state. longdom.orgresearchgate.net This conformational change is a prerequisite for ATP synthesis. However, in the presence of guanidine, this phosphate-induced conversion of the energized membrane to a twisted state is inhibited. longdom.orgresearchgate.net This disruption of the normal mechano-chemical cycle is a key aspect of guanidine's effect on mitochondria.

Ion Exchange and Proton Movement

Guanidine and phosphate ions have been observed to enter the mitochondrial matrix together. longdom.org This co-transport occurs in exchange for protons (H+), resulting in a net acidification of the external medium. longdom.org The extent of this acidification is dependent on the concentration of guanidine. longdom.org This process alters the proton motive force across the inner mitochondrial membrane, which is the driving force for ATP synthesis in the chemiosmotic model. wikipedia.org

Influence on Mitochondrial Respiration and Phosphorylation

The following table summarizes the effects of different concentrations of guanidine on mitochondrial shrinkage upon ADP addition.

Guanidine ConcentrationMitochondrial Shrinkage upon ADP Addition
0.025MNo shrinkage in comparison with control
0.1MNo shrinkage in comparison with control
0.2MNo shrinkage in comparison with control
0.3MNo shrinkage in comparison with control

*Data derived from studies on the mechano-chemiosmotic mechanism of guanidines in mitochondria. longdom.orgresearchgate.net

Cellular Uptake Mechanisms of Guanidinium-Rich Molecules

Guanidinium-rich molecules, including this compound, can efficiently cross the hydrophobic barrier of the plasma membrane to enter living cells. acs.orgnih.gov This translocation can occur via a non-endocytic, energy-independent pathway. acs.orgnih.gov The primary mechanism involves the interaction of the cationic guanidinium groups with components of the cell membrane, facilitated by the natural pH gradient across the membrane. acs.orgnih.gov

Role of Fatty Acids and pH Gradients

A key molecular mechanism for the cellular uptake of guanidinium-rich molecules involves the interplay between the guanidinium groups, fatty acids in the cell membrane, and the pH gradient that exists between the extracellular environment and the cytosol. acs.orgnih.govresearchgate.net

On the exterior of the cell, where the pH is typically higher, fatty acids are deprotonated, carrying a negative charge. acs.org These deprotonated fatty acids interact strongly with the positively charged guanidinium groups. acs.orgnih.gov This interaction leads to the formation of a transient, charge-neutral complex that can more readily partition into and traverse the hydrophobic core of the plasma membrane. acs.orgnih.gov This process may involve the formation of a temporary membrane channel that facilitates the transport of the guanidinium-rich molecule into the cell. acs.orgnih.gov

Once on the cytosolic side of the membrane, where the pH is lower, the fatty acids become protonated. acs.orgnih.gov This protonation neutralizes their negative charge, leading to the dissociation of the complex and the release of the guanidinium-rich molecule into the cytoplasm. acs.orgnih.gov The fatty acids are then free to return to the outer leaflet of the membrane, and the transient channel is resealed. acs.orgnih.gov This mechanism effectively utilizes the cell's natural pH gradient to drive the cellular uptake of these cationic compounds. acs.orgnih.gov

Transient Membrane Channel Formation

The capacity of certain guanidinium-containing compounds to interact with and disrupt cellular membranes is a subject of significant scientific inquiry. This activity is particularly pronounced in polymeric guanidine derivatives, such as polyhexamethylene this compound (PHMG-P). The cationic nature of the guanidine groups in these polymers facilitates electrostatic interactions with the negatively charged components of cell membranes, such as phospholipids. nih.govnih.gov This interaction can lead to the disruption of membrane integrity, increased permeability, and in some cases, the formation of pores or transient channels. nih.govresearchgate.net

Research using techniques like atomic force microscopy has visualized the perforation of lipid bilayers by cationic materials. nih.govresearchgate.net Furthermore, transmembrane current measurements have shown that compounds like polyhexamethylene guanidine hydrochloride can form weakly cation-selective transmembrane pores in phospholipid bilayers. nih.govresearchgate.net This disruption can cause the leakage of intracellular components and ultimately lead to cell death. nih.govmdpi.com It is important to note that this mechanism of membrane disruption and pore formation is characteristic of polymeric guanidine compounds and is a key aspect of their biocidal activity. nih.govresearchgate.net The specific action of the simple salt, this compound, in forming transient membrane channels has not been extensively documented in the same manner as its polymeric counterparts.

Immunomodulatory Activities

Guanidine and its derivatives have been investigated for their effects on the immune system, demonstrating a range of both pro-inflammatory and anti-inflammatory properties. nih.gov The immunomodulatory potential of guanidinium-containing compounds stems from their ability to interact with various immune cells and signaling pathways. For instance, certain guanidino compounds have been shown to influence the function of leukocytes, such as monocytes and macrophages. nih.gov

Studies on various guanidine derivatives have revealed diverse effects. For example, some phosphorylated guanidine derivatives have been synthesized and evaluated for their anti-inflammatory activities. nih.gov Research on a guanidine-rich regulatory oligodeoxynucleotide has shown that it can inhibit the differentiation of pro-inflammatory T-cells (Th1 and Th17) by binding to and blocking the phosphorylation of key signaling proteins. nih.gov This highlights a potential mechanism for immunosuppressive effects.

Mechanisms of Flame Retardancy in Materials Science

This compound is recognized as an effective nitrogen-phosphorus flame retardant, particularly for lignocellulosic materials like wood and paper. researchgate.netresearchgate.net Its mechanism of action is multifaceted, involving processes in both the condensed (solid) phase and the gas phase during combustion.

Catalytic Carbonization of Lignocellulosic Materials

In the condensed phase, this compound's primary flame-retardant action is to promote the formation of a stable char layer on the surface of the material. researchgate.nettandfonline.com Upon heating, this compound decomposes to produce phosphoric acid and its derivatives, such as polyphosphoric acid. researchgate.net These phosphorus-containing acids act as catalysts in the dehydration of lignocellulosic components like cellulose (B213188), hemicellulose, and lignin. researchgate.netnih.gov This catalytic dehydration process favors the formation of a carbonaceous char layer rather than the production of flammable volatile gases. researchgate.nettandfonline.com

This char layer serves as a physical barrier, insulating the underlying material from the heat of the flame and restricting the diffusion of oxygen to the substrate. researchgate.netresearchgate.net The enhanced char formation significantly reduces the amount of combustible material available to fuel the fire, thereby suppressing the combustion process. tandfonline.comnih.gov

Release of Non-combustible Gases (CO₂, NH₃)

During its thermal decomposition at high temperatures, this compound releases non-combustible gases, primarily ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). osti.govjes.or.jp This gas-phase action contributes to the flame retardancy effect in several ways. The release of these inert gases dilutes the concentration of flammable gases and oxygen in the vicinity of the flame, which inhibits the combustion reactions in the gas phase. osti.gov The decomposition process itself is endothermic, meaning it absorbs heat from the surroundings, which helps to cool the material and further slow down the pyrolysis process. researchgate.net

The combination of forming a protective char layer and releasing flame-inhibiting gases makes this compound an effective flame retardant. researchgate.netosti.gov

Synergistic Effects with Other Flame Retardants

The flame-retardant efficacy of this compound can be significantly enhanced when used in combination with other flame retardants, a phenomenon known as synergism. nih.govacs.org A notable example is the synergistic effect observed between guanidine dihydrogen phosphate (GDP) and zinc borate (B1201080) (ZB) in treating wood. nih.govacs.org

When combined, GDP and ZB exhibit a greater flame retardant effect than the sum of their individual contributions. nih.govacs.org Zinc borate can promote the dehydration of wood into charcoal and, upon melting, forms a protective film on the wood surface. acs.org This complements the catalytic carbonization action of the phosphate component. The combination leads to a higher Limiting Oxygen Index (LOI) and a reduction in the heat release rate compared to when either retardant is used alone. nih.govacs.org

Similar synergistic improvements in flame retardancy and thermal stability have been noted when this compound is used with other compounds, such as boron compounds and silica (B1680970) sol, to treat wooden components. tandfonline.com These synergistic systems often result in the formation of a more stable and integral char layer, providing enhanced protection against fire. tandfonline.com

Interactive Data Table: Synergistic Effect of Guanidine Dihydrogen Phosphate (GDP) and Zinc Borate (ZB) on Wood

TreatmentLimiting Oxygen Index (LOI) (%)Peak Heat Release Rate (pHRR) (kW/m²)
Untreated Wood22.5250
GDP only43.4150
ZB only28.7180
GDP:ZB (4:1)47.8120

Note: The data presented are illustrative and compiled from findings in the cited literature to demonstrate the synergistic effect. Actual values may vary based on specific experimental conditions. nih.govacs.org

Advanced Characterization and Analytical Techniques for Guanidine Phosphate

Spectroscopic Analysis of Guanidine (B92328) Phosphate (B84403) Systems

Spectroscopy is a fundamental tool for probing the physicochemical properties of guanidine phosphate. Different regions of the electromagnetic spectrum provide unique information about the guanidinium (B1211019) cation, the phosphate anion, and their interactions in various environments.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a molecular fingerprint, revealing the presence of specific functional groups. In this compound, FT-IR is used to identify the characteristic vibrational modes of the planar, resonant guanidinium cation ([C(NH₂)₃]⁺) and the tetrahedral phosphate anion (PO₄³⁻).

The interaction between the guanidinium and phosphate ions, primarily through hydrogen bonding, can lead to shifts in the positions and changes in the shapes of these absorption bands. For instance, the N-H stretching vibrations of the guanidinium ion are particularly sensitive to hydrogen bonding. In studies involving guanidine-functionalized materials, FT-IR confirms the presence of the guanidine group through characteristic peaks corresponding to N-H stretching, C=N stretching, and N-H bending vibrations. researchgate.net Similarly, the vibrations of the phosphate group, particularly the P-O stretching modes, are clearly identifiable. ekb.egnih.gov

Key Research Findings:

Guanidinium Group Identification: The FT-IR spectrum of guanidinium-containing compounds consistently shows characteristic peaks for the guanidine group. These include a strong N-H stretching band around 3300 cm⁻¹, a C=N stretching vibration near 1650 cm⁻¹, and an N-H bending mode around 1630 cm⁻¹. researchgate.net

Phosphate Group Identification: The phosphate anion exhibits strong, characteristic absorption bands. The main vibrational modes correspond to the symmetric and asymmetric stretching of the P-O bonds within the PO₄ tetrahedron, typically appearing in the 1100-900 cm⁻¹ region. ekb.eg

Interaction Analysis: The formation of hydrogen bonds between the N-H groups of the guanidinium cation and the P-O groups of the phosphate anion can be inferred from the broadening and shifting of the respective vibrational bands.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Guanidinium (N-H)Stretching~3300
Guanidinium (C=N)Stretching~1650
Guanidinium (N-H)Bending~1630
Phosphate (P-O)Asymmetric & Symmetric Stretching900 - 1100

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to FT-IR. However, it is based on changes in the polarizability of a molecule's electron cloud, making it particularly sensitive to symmetric vibrations and non-polar bonds that may be weak or inactive in FT-IR.

For this compound, Raman spectroscopy can be used to study the vibrational modes of both the guanidinium cation and the phosphate anion. The symmetric stretching of the C-N bonds in the highly symmetric guanidinium ion gives a strong Raman signal. Likewise, the symmetric stretching mode of the phosphate anion (νs PO₂⁻) provides a prominent peak. nih.gov This technique is valuable for studying interactions in aqueous solutions. For example, studies on the interaction of metal ions with phosphodiester groups show that inner-sphere coordination causes an attenuation and shift of the symmetric phosphate stretching peak to higher wavenumbers. nih.govufl.edu Similar principles apply to the hydrogen-bonding interactions between guanidinium and phosphate ions.

Key Research Findings:

Guanidinium Ion Signature: The guanidinium ion has characteristic Raman shifts, including those associated with HNH bending regions, which are sensitive to the hydrogen-bonding environment. core.ac.uk

Phosphate Ion Signature: The symmetric stretching of the non-bridging phosphate oxygens (νsPO₂⁻) is a dominant feature in the Raman spectrum of phosphates, typically observed around 990-1090 cm⁻¹. researchgate.net Its position and intensity are sensitive to the local chemical environment, including ionic interactions and hydrogen bonding. ufl.edu

Conformational Studies: Raman spectroscopy is used to analyze changes in the secondary structure of proteins during denaturation by guanidinium salts, complementing data from other techniques like Circular Dichroism. researchgate.net

Table 2: Characteristic Raman Shifts for Guanidinium and Phosphate Groups

Functional GroupVibrational ModeTypical Raman Shift (cm⁻¹)
Guanidinium (C-N)Symmetric Stretch~1000
Guanidinium (N-H)Bending~1600-1650
Phosphate (P-O)Symmetric Stretch (νs)~990 - 1090
Phosphate (P-O)Asymmetric Stretch (νas)~1018 - 1057

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can confirm its elemental composition (C, N, P, O) and provide detailed information about the chemical bonding. The binding energies of the core-level electrons (e.g., C 1s, N 1s, O 1s, P 2p) are sensitive to the local chemical environment. For example, the N 1s spectrum for the guanidinium group will show components corresponding to the different nitrogen environments (imine vs. amine). The P 2p and O 1s spectra provide information about the phosphate group. XPS is particularly useful for analyzing guanidine-functionalized surfaces and studying the adsorption or interaction of phosphate species. researchgate.net

Key Research Findings:

Elemental Confirmation: XPS survey scans confirm the presence of carbon, nitrogen, oxygen, and phosphorus in materials containing this compound. researchgate.net

Chemical State of Nitrogen: The high-resolution N 1s spectrum can distinguish between the sp²-hybridized imine nitrogen (-C=N-) and the sp³-hybridized amine nitrogens (-NH₂) in the guanidinium group, which appear at different binding energies.

Chemical State of Phosphorus and Oxygen: The P 2p spectrum confirms the +5 oxidation state of phosphorus in the phosphate group, typically appearing around 133-134 eV. The O 1s spectrum shows a primary component corresponding to the P-O bonds.

Interaction Analysis: Changes in the binding energies of N 1s and P 2p upon interaction can provide evidence for the formation of ionic bonds or hydrogen bonds between the guanidinium and phosphate moieties.

Table 3: Typical XPS Binding Energies for this compound

Core LevelFunctional Group AssignmentTypical Binding Energy (eV)
C 1sC-(N)₃ in Guanidinium~288 - 289
N 1sC-NH₂, C=N in Guanidinium~399 - 402
O 1sP-O in Phosphate~531 - 532
P 2pPO₄³⁻~133 - 134

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR: Provides information on the protons in the N-H groups of the guanidinium cation. The chemical shift and signal broadening can indicate the extent of hydrogen bonding and proton exchange rates.

¹³C NMR: A single resonance is typically observed for the central carbon of the guanidinium ion due to its threefold symmetry. chemicalbook.com The chemical shift of this carbon is sensitive to the electronic environment and can be used to characterize the cation. researchgate.net

³¹P NMR: This is an excellent probe for the phosphate anion. huji.ac.il The ³¹P nucleus is 100% abundant and highly sensitive. The chemical shift of the phosphate group provides information about its protonation state and its interactions with surrounding ions, such as the guanidinium cation. nih.gov Studies on guanidine-functionalized materials have used ³¹P NMR to distinguish between different modes of phosphonate (B1237965) binding. nih.gov

Key Research Findings:

³¹P NMR for Interaction Studies: Solid-state ³¹P NMR has been used to characterize the binding sites of phosphonates to guanidine-functionalized surfaces. Different chemical shifts were observed for one-point (1:1) and two-point (2:1) guanidine-to-phosphonate interactions.

¹³C NMR for Cation Characterization: The ¹³C chemical shift for the central carbon in the guanidinium ion provides a clear signal for identifying the cation in a sample. chemicalbook.com

¹H NMR for Proton Environment: The ¹H NMR spectrum of guanidinium salts shows a signal for the N-H protons, the position of which is dependent on the solvent and concentration, reflecting changes in hydrogen bonding. spectrabase.com

Table 4: Typical NMR Chemical Shifts for this compound

NucleusGroupTypical Chemical Shift (ppm)Remarks
¹H-NH₂~6.5 - 7.5Highly dependent on solvent, concentration, and pH
¹³CC(N)₃~157 - 160Single resonance due to symmetry
³¹PPO₄³⁻~0 - 5Relative to 85% H₃PO₄; sensitive to pH and ionic interactions

Fluorescence spectroscopy is a highly sensitive technique used to study the structure and dynamics of molecules. While this compound itself is not fluorescent, the guanidinium ion is widely used as a chemical denaturant in studies of protein folding. In this context, fluorescence spectroscopy monitors the changes in the intrinsic fluorescence of proteins, typically from tryptophan and tyrosine residues, as they unfold in the presence of increasing concentrations of a guanidinium salt. nih.gov

The emission spectrum of tryptophan is particularly sensitive to its local environment. In a folded protein, tryptophan residues are often buried in the hydrophobic core, resulting in a fluorescence emission maximum (λ_max) around 330-340 nm. Upon denaturation by guanidinium ions, these residues become exposed to the polar aqueous solvent, causing a red shift in the λ_max to around 350-355 nm and often a decrease in fluorescence intensity. nih.govnih.gov By monitoring these changes, one can determine the stability of a protein and characterize its unfolding pathway. sandiego.edunih.gov

Key Research Findings:

Monitoring Protein Unfolding: The addition of guanidinium salts causes protein denaturation, which is observed as a red shift in the intrinsic tryptophan fluorescence emission maximum and a change in fluorescence intensity. nih.gov

Characterizing Denatured States: The fluorescence properties of the fully unfolded state in guanidinium solutions provide a baseline for a completely solvent-exposed chromophore.

Probing Guanidinium-Protein Interactions: Although an indirect method, the effect of guanidinium ions on protein fluorescence provides quantitative data on the ion's denaturing potency and the protein's conformational stability. researchgate.netnih.gov

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light. It is a powerful technique for studying the secondary structure of proteins. nih.gov Different types of secondary structures—α-helices, β-sheets, and random coils—have distinct CD spectra in the far-UV region (190-250 nm).

Like in fluorescence studies, guanidinium salts are used as denaturants to study protein stability and folding. The native, folded structure of a protein gives a characteristic CD spectrum. For example, α-helical proteins show strong negative bands near 222 nm and 208 nm, and a positive band near 192 nm. researchgate.net As the protein unfolds in the presence of this compound, this ordered structure is lost and replaced by a random coil, which has a very different CD spectrum, characterized by a strong negative band near 200 nm. plos.org By monitoring the change in the CD signal at a specific wavelength (e.g., 222 nm) as a function of denaturant concentration, a protein unfolding curve can be generated. researchgate.netnih.gov

Key Research Findings:

Loss of Secondary Structure: Guanidinium-induced denaturation leads to the loss of regular secondary structure (α-helix and β-sheet), which is directly observable as a change in the far-UV CD spectrum. acs.org

Two-State Unfolding: For many proteins, the transition from the native to the unfolded state in the presence of guanidinium is a cooperative, two-state process, which can be modeled using CD data. plos.org

Detection of Intermediates: In some cases, non-two-state unfolding can be detected, where the CD spectra suggest the presence of stable unfolding intermediates with partial secondary structure. nih.gov

Microscopic and Morphological Characterization

Microscopic analysis is fundamental to understanding the physical characteristics of this compound, such as its crystal structure, size, and surface topography. High-resolution imaging techniques are particularly valuable in this regard.

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) is an advanced form of electron microscopy that provides ultra-high resolution imaging, capable of examining the top surface of nanomaterials. Unlike conventional Scanning Electron Microscopes (SEM), FESEM utilizes a field emission gun (FEG) as its electron source, which can produce a much finer and more focused electron beam. vaccoat.com This allows for imaging with significantly improved resolution, typically 1.5 nanometers or better, and less sample contamination. vaccoat.com

When applied to this compound, FESEM can reveal detailed information about its crystalline morphology. The technique is adept at characterizing particle shape, size distribution, and surface features with exceptional clarity, even at low accelerating voltages, which is beneficial for imaging non-conductive or sensitive materials. researchgate.net The high sharpness and three-dimensional appearance of FESEM images facilitate straightforward interpretation of the material's topography. uni-bremen.de

FESEM-Energy Dispersive X-ray Spectroscopy (FESEM-EDX)

Coupling FESEM with Energy Dispersive X-ray Spectroscopy (EDX or EDS) allows for simultaneous morphological imaging and elemental analysis. uni-bremen.denih.gov As the FESEM's electron beam scans the this compound sample, it excites atoms within the material, causing them to emit characteristic X-rays. brainaura.com The EDX detector collects these X-rays and sorts them by energy, generating a spectrum where peaks correspond to the specific elements present in the sample. brainaura.com

This combined technique, FESEM-EDX, can confirm the elemental composition of this compound (Carbon, Nitrogen, Oxygen, Phosphorus) and provide quantitative data on the relative abundance of these elements. brainaura.com It is also highly effective for identifying any elemental impurities or contaminants and can be used to create elemental maps, showing the spatial distribution of different elements across the sample's surface. uni-bremen.denih.gov

Below is a theoretical representation of EDX data for a pure this compound sample.

ElementSymbolTheoretical Atomic %Theoretical Weight %
CarbonC5.97.7
NitrogenN23.527.1
OxygenO47.149.7
PhosphorusP23.515.5

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating and quantifying the individual ionic components of this compound—the guanidinium cation and the phosphate anion.

Ion Chromatography (IC) for Phosphate Analysis

Ion Chromatography (IC) with suppressed conductivity detection is a widely adopted and powerful technique for the determination of inorganic anions like phosphate. thermofisher.comlcms.cz In this method, a liquid sample containing this compound is injected into the IC system. The sample is then carried by a liquid eluent through an ion-exchange column. nih.gov For phosphate analysis, an anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11-HC or AS19) is used, which separates the phosphate from other anions based on its interaction with the stationary phase. thermofisher.comlcms.cz

After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the sensitivity of detection for the phosphate ions. nih.gov Modern Reagent-Free™ IC (RFIC™) systems can electrolytically generate the eluent in-line, which improves ease of use and sensitivity. thermofisher.com This technique allows for the precise quantification of phosphate, even at low concentrations. nih.govresearchgate.net

Table 1: Typical Ion Chromatography Conditions for Phosphate Analysis
ParameterCondition
InstrumentIon Chromatograph with Suppressed Conductivity Detector
ColumnAnion-Exchange Column (e.g., Dionex IonPac AS11-HC) lcms.cz
EluentElectrolytically Generated KOH lcms.cz
DetectionSuppressed Conductivity lcms.cz
ApplicationQuantification of phosphate anion in aqueous samples. thermofisher.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. For the analysis of the guanidinium cation from this compound, specific HPLC methods are required due to its highly basic and polar nature. sielc.commtc-usa.com Direct analysis without derivatization is possible, which simplifies sample preparation. mtc-usa.comthermofisher.com

Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange characteristics (e.g., Primesep 100), is effective for retaining and separating the polar guanidinium cation. sielc.com A straightforward approach involves using a Cogent Diamond Hydride™ column with a mobile phase of acetonitrile (B52724) and water with an acid modifier like formic acid. mtc-usa.com Detection can be achieved using a UV detector at low wavelengths (around 195-200 nm) or with an Evaporative Light Scattering Detector (ELSD) for higher sensitivity, especially at low concentrations. sielc.commtc-usa.com

Table 2: Example HPLC Conditions for Guanidine Analysis
ParameterMethod 1Method 2
ColumnCogent Diamond Hydride™, 4µm mtc-usa.comPrimesep 100 sielc.com
Mobile Phase50% Acetonitrile / 50% DI Water / 0.1% Formic Acid mtc-usa.comNot specified
Flow Rate1.0 mL/min mtc-usa.comNot specified
DetectionUV @ 195 nm mtc-usa.comUV @ 200 nm or ELSD sielc.com
Key FeatureSimple, no derivatization required. mtc-usa.comMixed-mode retention for polar compounds. sielc.com

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of a material as a function of temperature. For this compound, these methods provide critical information on its thermal stability, decomposition profile, and the nature of its degradation products. Techniques such as Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are commonly employed. jes.or.jp

By heating a sample of this compound under controlled conditions, TG analysis measures the change in mass as the material decomposes. This reveals the temperatures at which decomposition begins and the distinct stages of mass loss. DSC or DTA measures the heat flow to or from the sample relative to a reference, identifying exothermic or endothermic events such as melting and decomposition. jes.or.jp

Studies on the similar compound guanidine nitrate (B79036) (GN) show that its thermal decomposition can be investigated using these methods, often coupled with evolved gas analysis (EGA) techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FT-IR). jes.or.jpresearchgate.net Such a setup for this compound would allow for the identification of the gaseous products released during its decomposition, which would likely include species such as ammonia (B1221849), water, carbon dioxide, and various oxides of phosphorus. This provides a comprehensive understanding of the thermal decomposition mechanism. jes.or.jp

Table 3: Potential Thermal Events for this compound During Thermal Analysis
TechniqueObserved EventInformation Gained
DSC/DTAEndothermic PeakMelting point
TG/DTAExothermic Event(s) with Mass LossOnset temperature of decomposition, decomposition stages, and associated energy release.
EGA (MS/FT-IR)Detection of Gaseous SpeciesIdentification of decomposition products (e.g., NH₃, H₂O, CO₂, PₓOᵧ).

Theoretical and Computational Chemistry of Guanidine Phosphate

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic structure and energetic properties of guanidine (B92328) phosphate (B84403). These methods offer a detailed view of the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of guanidinium-phosphate systems. DFT calculations provide a balance between computational cost and accuracy, making them suitable for studying complex interactions.

Analysis of the electron density distribution offers profound insights into the nature of the chemical bonds within guanidine phosphate. Techniques such as the Quantum Theory of Atoms in Molecules (AIM) have been employed to characterize the interactions between the guanidinium (B1211019) cation and the phosphate anion. researchgate.net

Electron density shift maps provide a visual representation of the changes in electron density upon the formation of the guanidinium-phosphate complex. These maps typically show a decrease in electron density around the hydrogen bond donor atoms (the N-H groups of guanidinium) and an increase in the region between the hydrogen and the acceptor oxygen atoms of the phosphate group, which is characteristic of hydrogen bonding interactions. researchgate.net

In studies of related phenylguanidinium-phosphate complexes, the variation of atomic charges upon complexation has been analyzed. Generally, the nitrogen atoms of the guanidinium moiety become slightly more negative, while the hydrogen atoms involved in hydrogen bonding become more positive, further confirming the charge transfer nature of the interaction. researchgate.net

Table 1: Calculated Properties of Guanidinium-Phosphate Interactions from DFT Studies (Note: Data presented here is based on studies of phenylguanidinium-phosphate complexes as a model system)

PropertyObservationReference
Electron Density ShiftDecrease around N-H, increase between H and O researchgate.net
Atomic Charge Variation (Nitrogen)Becomes slightly more negative researchgate.net
Atomic Charge Variation (Hydrogen)Becomes more positive researchgate.net

This table is interactive. Click on the headers to sort the data.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org It is a powerful tool for visualizing electron pair localization in molecules and has been used to describe chemical bonding in a chemically intuitive way. wikipedia.org Analysis of the ELF can reveal the separation between core and valence electrons, as well as the locations of covalent bonds and lone pairs. wikipedia.org

Ab Initio Calculations for Molecular Orbitals and Energies

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous description of the molecular orbitals and their corresponding energies in this compound. Methods such as Møller-Plesset perturbation theory (MP2) have been utilized to study the interaction energies and geometries of guanidinium-phosphate systems. researchgate.net

Studies on phenylguanidinium-phosphate complexes have shown that the most stable structures involve parallel interactions where the guanidinium and phosphate groups are aligned. researchgate.net These calculations reveal the importance of hydrogen bonding in the stability of these complexes. The interaction energies are influenced by the substituents on the phenyl ring, indicating that the electronic properties of the guanidinium ion can be tuned. researchgate.net

The analysis of Natural Bond Orbitals (NBO) provides further details on the nature of the intermolecular interactions. This analysis can quantify the stabilization energies associated with charge transfer between the occupied orbitals of the phosphate anion and the unoccupied orbitals of the guanidinium cation. researchgate.net

Table 2: Calculated Interaction Energies for Phenylguanidinium-Phosphate Complexes at the MP2/6-31+G(d,p) Level

Substituent (R) on PhenylguanidiniumInteraction Energy (kJ/mol)Reference
-COH-251.2 researchgate.net
-NH2-267.6 researchgate.net
-OH-259.7 researchgate.net
-OPh-427.7 researchgate.net
-CH3-435.5 researchgate.net

This table is interactive. Click on the headers to sort the data.

Proton Inventory Studies and Transition State Analysis

Proton inventory studies are a powerful kinetic tool to determine the number of protons that undergo a change in bonding in the transition state of a reaction. This technique has been applied to investigate the role of the guanidinium group in phosphoryl transfer reactions. acs.org

A study on a model compound featuring an intramolecular hydrogen bond between a guanidinium group and a phosphodiester revealed a two-proton inventory for the cleavage/transesterification reaction. acs.org This finding suggests that the guanidinium group acts as a general-acid catalyst, transferring a proton to the developing phosphorane intermediate in the rate-determining step. acs.org This catalytic role leads to a significant rate enhancement compared to electrostatic catalysis alone. acs.org

Transition state analysis, often performed in conjunction with computational methods like DFT, helps to elucidate the geometry and energetics of the transition state. For phosphoryl transfer reactions, two primary mechanisms are considered: a dissociative mechanism with a metaphosphate-like transition state and an associative mechanism with a pentavalent phosphorane transition state. researchgate.net The guanidinium group, by acting as a general acid, can stabilize the transition state of these reactions.

Molecular Dynamics Simulations for Guanidine-Phosphate Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between guanidinium and phosphate ions in a condensed phase, typically in aqueous solution. These simulations can reveal details about the structure and stability of ion pairs, the role of solvent molecules, and the dynamics of their association and dissociation.

MD simulations have been used to study the behavior of guanidinium ions in aqueous solution, showing that they can form concentration-dependent like-charge ion pairs. rsc.org The simulations reveal the existence of both stacked and solvent-separated ion pairs. rsc.org

When studying the interaction with phosphate, MD simulations can elucidate the specific hydrogen bonding patterns and the influence of the surrounding water molecules on the stability of the guanidinium-phosphate complex. Quantum Mechanical Charge Field-Molecular Dynamics (QMCF-MD) simulations, which treat the solute quantum mechanically, have shown that the positive charge of the guanidinium ion is mainly located on the central carbon atom, leading to strong coordination with the oxygen atoms of water and, by extension, phosphate groups. rsc.org

Table 3: Summary of Key Findings from Molecular Dynamics Simulations

System StudiedKey FindingReference
Aqueous Guanidinium ChlorideConcentration-dependent formation of stacked and solvent-separated like-charge ion pairs. rsc.org
Guanidinium in Aqueous Solution (QMCF-MD)Positive charge concentrated on the central carbon, leading to strong solute-oxygen coordination. rsc.org
Arginine-rich peptidesSteric hindrance can affect like-charge pairing of guanidinium groups. nih.gov

This table is interactive. Click on the headers to sort the data.

Computational Modeling of Catalytic Mechanisms

Computational modeling has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions at the atomic level. In the context of catalysis, theoretical studies provide valuable insights into reaction pathways, transition states, and the energetics of catalytic cycles. While specific computational models detailing the catalytic mechanisms of this compound as a primary catalyst are not extensively documented, the principles of its constituent ions, the guanidinium cation and the phosphate anion, are well-studied in various catalytic processes, particularly in biological systems.

The guanidinium group, due to its positive charge and ability to form multiple hydrogen bonds, plays a significant role in stabilizing negatively charged transition states. researchgate.net Computational studies, often employing Density Functional Theory (DFT) and ab initio methods, have explored the interactions between guanidinium and phosphate moieties to understand their role in enzymatic catalysis, such as in ribonucleases and kinases. researchgate.nettandfonline.com These studies indicate that the electrostatic and hydrogen-bonding interactions between the guanidinium cation and phosphate groups can lower the activation energy of reactions, thereby accelerating them. tandfonline.com

For instance, in the hydrolysis of phosphate esters, a reaction of fundamental importance in biology, the guanidinium group can act as a general acid catalyst by donating a proton or by stabilizing the developing negative charge on the phosphate oxygen atoms in the transition state. Quantum mechanical (QM) calculations can model this process, providing detailed information on the geometry of the transition state and the interaction energies involved.

Below is an interactive data table summarizing hypothetical interaction energies in a guanidinium-phosphate catalytic model, as would be derived from computational studies.

Interacting SpeciesMethodBasis SetInteraction Energy (kcal/mol)
Guanidinium - Phosphate (Transition State)DFT6-311++G(d,p)-120.5
Guanidinium - Phosphate (Reactant State)DFT6-311++G(d,p)-95.2
Guanidinium - Phosphate (Product State)DFT6-311++G(d,p)-105.8
Energy Barrier Lowering - - 25.3

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational modeling of catalytic mechanisms.

Conformational Studies and Isomerization Dynamics

The conformational landscape and dynamic behavior of a molecule are crucial determinants of its reactivity and function. For this compound, these properties are governed by the intrinsic characteristics of the guanidinium cation and the phosphate anion, as well as the nature of their interaction.

Computational studies have established that the isolated guanidinium cation possesses a nonplanar, propeller-like structure with D3h symmetry in its most stable conformation. researchgate.net The N-H bonds are oriented to minimize steric repulsion and maximize electronic stability. The interaction with a phosphate anion, however, can induce changes in this conformation. The strong electrostatic and hydrogen-bonding interactions lead to the formation of a tightly bound ion pair. researchgate.net

Molecular dynamics (MD) simulations and quantum chemical calculations can be employed to explore the potential energy surface of the this compound ion pair. These studies can identify various stable and metastable conformers, characterized by different hydrogen-bonding patterns and relative orientations of the two ions. For example, the phosphate anion can interact with the guanidinium cation in a monodentate, bidentate, or even tridentate fashion through its oxygen atoms.

Isomerization dynamics in this context would refer to the transitions between these different conformational states. The energy barriers for these transitions can be calculated using methods like nudged elastic band (NEB) to identify the minimum energy pathways. The dynamics of these conformational changes are important for understanding how this compound might adapt its shape to interact with other molecules in a solution or a crystal lattice.

The following interactive data table presents key structural parameters of the guanidinium cation, which form the basis for understanding the conformational possibilities of this compound.

ParameterCalculated ValueExperimental Range
C-N Bond Length1.33 Å1.32 - 1.34 Å
N-H Bond Length1.01 Å1.00 - 1.02 Å
N-C-N Bond Angle120.0°119.5 - 120.5°
H-N-H Bond Angle118.5°118.0 - 119.0°
Dihedral Angle (H-N-C-N)~30° (propeller twist)Varies in crystals

Note: The data is based on theoretical calculations and experimental data for various guanidinium salts.

Applications and Research Directions of Guanidine Phosphate

Applications in Flame Retardancy and Fire Safety

Guanidine (B92328) phosphate (B84403) is recognized as an effective and economical flame retardant for various materials. acs.orgnih.gov During combustion, it decomposes to produce phosphoric acid, which catalyzes the dehydration of cellulosic materials into a protective char layer. mdpi.com Simultaneously, it releases inert gases like ammonia (B1221849) and carbon dioxide, which dilute the flammable gases in the surrounding atmosphere, thereby inhibiting the combustion process. mdpi.com

Guanidine phosphate has been effectively used to enhance the fire resistance of wood and wood-based products like plywood. mdpi.com When impregnated into wood, it significantly improves key fire safety metrics. For instance, treatment with a 10% this compound (GP) solution can increase the Limiting Oxygen Index (LOI) of plywood to 37%, nearly double that of unmodified plywood. mdpi.com The LOI value indicates the minimum oxygen concentration required to support combustion; a higher value signifies better flame retardancy. acs.orgresearchgate.net

Research has demonstrated that GP-modified plywood exhibits a substantial reduction in heat release and smoke production during a fire. mdpi.com The peak heat release rate (pHRR), a critical indicator of fire intensity, can be significantly lowered. mdpi.com

Table 1: Fire Performance of this compound (GP) Treated Wood

Parameter Untreated Wood 10% GP-Treated Wood Improvement
Limiting Oxygen Index (LOI) ~22.4% acs.org 37% mdpi.com ~65% - 94% mdpi.comacs.org
Peak Heat Release Rate (pHRR) 94.14 kW/m² 43.94 kW/m² 53.32% Reduction mdpi.com
Total Heat Release (THR) 94.14 MJ/m² 43.94 MJ/m² 53.32% Reduction mdpi.com

The mechanism behind this improved performance involves this compound promoting the catalytic carbonization of the wood while its decomposition releases incombustible gases that dilute the flammable volatiles released from the wood during heating. mdpi.com

This compound is also utilized as an effective flame retardant for paper and other fiber-based materials, such as cotton. acs.orgnih.govresearchgate.net It can be applied through impregnation, where the material is soaked in a solution of the flame retardant. tuyoella.com Studies comparing different guanidine salts have shown that this compound provides superior flame retardant efficiency for wood pulp paper compared to guanidine sulfamate. researchgate.netresearchgate.net The non-volatile phosphides produced from this compound's decomposition increase the system's acidity, promoting the formation of a stable char layer. researchgate.net

In cotton fabrics, formulations based on monoguanidine dihydrogen phosphate (MGHP) and diguanidine hydrogen phosphate (DGHP) have been shown to raise the LOI value to over 30 vol.%. researchgate.net Research indicates that MGHP provides better flame-retardant properties than DGHP, which is attributed to its higher phosphorus content. researchgate.net

The application of this compound extends to synthetic polymers to mitigate their inherent flammability. researchgate.netmdpi.com In poly(vinyl alcohol) (PVA), incorporating this compound via a compounding method based on hydrogen bonding allows for molecule-scale dispersion. researchgate.net This results in a transparent PVA membrane with significantly enhanced flame retardancy. researchgate.net With a 15 wt% content of this compound, the PVA composite can achieve a UL94 VTM-0 rating, indicating that it self-extinguishes within 10 seconds after the flame is removed in a vertical burn test. researchgate.netacs.org

Recent research has explored the use of carbon dots synthesized from phenylenediamine and this compound (MPD-GP-CQDs) as a flame retardant for PVA films. acs.org These composites show improved thermal stability and fire resistance, with a 15% loading of MPD-GP-CQDs resulting in an LOI of 33.5% and a VTM-0 rating. acs.org For poly(ethylene terephthalate) (PET), phosphorus-based flame retardants, including derivatives related to this compound, are considered excellent alternatives to halogenated retardants due to their high efficiency and lower toxicity. mdpi.com They work by increasing the charring capacity of the PET composites. mdpi.com

Table 2: Flame Retardancy of this compound (GP) in PVA

Material GP Content (wt%) Limiting Oxygen Index (LOI) UL-94 Rating
Pure PVA 0% ~19% researchgate.net N/A
GP/PVA Composite 15% 31.2% acs.org VTM-0 researchgate.netacs.org

The effectiveness of this compound can be significantly enhanced when used in combination with other compounds, creating a synergistic effect where the combined flame retardancy is greater than the sum of the individual components. acs.orgmwchemical.com

With Zinc Borate (B1201080) (ZB): A combination of guanidine dihydrogen phosphate (GDP) and zinc borate (ZB) has been shown to create a highly effective flame retardant system for wood. acs.orgnih.gov This composite system, applied via microwave-ultrasonic impregnation, can increase the LOI of wood to as high as 47.8%. nih.govnih.gov The synergistic mechanism involves ZB enhancing the formation of a stable, dense char layer, which acts as a barrier to heat and mass transfer, while GDP contributes through gas-phase dilution and condensed-phase charring. acs.orgnih.gov This combination also significantly reduces the heat release rate and total smoke production. nih.govnih.gov

With Boron Compounds and Silica (B1680970) Sol: Research has been conducted on composite flame retardants for wooden building components using this compound, boron compounds, and silica sol. tandfonline.com This combination improves not only the flame retardancy but also the mechanical properties of the wood. researchgate.nettandfonline.com The system effectively promotes the conversion of amorphous carbon into a more stable graphite-like structure during combustion, enhancing the integrity of the protective char layer. tandfonline.com The inclusion of silica sol helps to form a physical barrier and can improve the bending and compressive strength of the treated wood. researchgate.nettandfonline.com Studies on other materials, like silk, have also shown a synergistic or additive flame retardant effect between silica sol and B/N/P flame retardants. nih.govnih.gov

Table 3: Performance of Synergistic GDP/ZB System on Wood

Treatment LOI (%) Peak Heat Release Rate (pHRR) Char Residue Rate
Untreated 22.4% acs.org High Low
GDP only (10%) 43.4% acs.org Reduced Increased

Environmental Applications

Beyond fire safety, the guanidine functional group, a key component of this compound, shows significant promise in environmental applications, particularly for water treatment.

Phosphorus is an essential nutrient, but its excess in wastewater leads to eutrophication of water bodies. rsc.org Guanidinium-functionalized materials have been developed for the effective and selective removal and recovery of phosphate from wastewater. acs.orgacs.org

One approach involves using guanidinium-functionalized polyelectrolyte-coated carbon nanotubes (Gu-PAH/CNT) as electrodes in a capacitive deionization (CDI) system. acs.orgacs.org The guanidinium (B1211019) groups provide strong binding sites for phosphate ions through a combination of electrostatic and hydrogen-bonding interactions. acs.org This method has demonstrated a high phosphate adsorption capacity of up to 23–30 mg PO₄³⁻ per gram of electrode material and shows high selectivity for phosphate even in the presence of other competing ions like chlorides, sulfates, and nitrates. acs.org

Another strategy involves a cellulose-based biopolymer functionalized with 1-aminoguanidine and coordinated with Zn(II). rsc.orgrsc.org This material exhibits a very high maximum adsorption capacity of 310 mg of phosphate per gram at a neutral pH. rsc.orgrsc.org A key advantage of these systems is that the adsorbed phosphate can be readily retrieved, and the adsorbent material can be regenerated and reused for multiple cycles, supporting a circular economy approach to nutrient management. rsc.orgrsc.orgmdpi.com

Table 4: Phosphate Adsorption Capacity of Guanidinium-Functionalized Materials

Adsorbent Material Technology Maximum Adsorption Capacity Key Feature
Gu-PAH/CNT Capacitive Deionization (CDI) 23-30 mg/g acs.org High selectivity, stable regeneration acs.org

Biochemical and Pharmacological Research

This compound and its derivatives are subjects of extensive biochemical and pharmacological research due to their diverse biological activities. The guanidinium group, a key feature of these compounds, is capable of various non-covalent interactions, such as hydrogen bonding and charge pairing, which allows it to interact with numerous molecular targets like carboxylates and phosphates. nih.govresearchgate.net This versatility makes guanidine-based structures a "privileged scaffold" in the development of new therapeutic agents. nih.gov

Development of Therapeutic Agents

The guanidine moiety is a valuable precursor in the synthesis of a wide range of medicinally important molecules. researchgate.netjocpr.com Its ability to interact with biological targets has led to its incorporation into drugs with diverse therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer agents. nih.gov In drug design, modifications of the guanidine structure are explored to create compounds with enhanced potency and selectivity. For instance, researchers have synthesized novel cyclopropyl-linked guanidine derivatives to investigate their potential as anticancer agents by studying their DNA-binding capabilities. nih.gov

The development of therapeutic agents often involves creating derivatives that can effectively target specific biological pathways. Acylguanidines, for example, have been reported as thrombin inhibitors for managing uncontrolled blood coagulation. jocpr.com Furthermore, phosphoryl guanidine oligonucleotides are being investigated as therapeutic nucleic acids. acs.org The modification of known antibiotics with guanidinium groups is another strategy being explored to overcome antibiotic resistance, particularly in Gram-negative bacteria, by facilitating the penetration of the bacterial outer membrane. unca-urcap.org

Antimicrobial and Antiviral Properties

Polyhexamethylene this compound (PHMG-P) has demonstrated significant antimicrobial activity. nih.govnih.gov As a member of the polymeric guanidine family, its biocidal effect is attributed to the interaction between the cationic guanidine groups and the negatively charged components of microbial cell membranes, leading to membrane disruption. mdpi.comacs.org

Studies comparing PHMG-P to chlorhexidine (B1668724) have shown its effectiveness against a range of microorganisms. At clinically used concentrations (1% for PHMG-P and 0.2% for chlorhexidine), both substances exhibit rapid bactericidal effects against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. nih.govresearchgate.net Even at a diluted concentration of 0.05%, PHMG-P retains its bactericidal effects, supporting its use as a biocide with sufficient antimicrobial activity against periopathogens. nih.govnih.gov

MicroorganismBiocide (Concentration)Exposure TimeResult
S. aureus, E. coli, P. aeruginosa, C. albicansPHMG-P (1%) / CHX (0.2%)30 secondsRapid bactericidal effect (Reduction Factor > 5) nih.gov
S. aureusPHMG-P (0.05%)30 secondsBacterial titer reduced from 1.47 × 10⁹ to 1.8 × 10⁴ CFU/ml nih.gov
S. aureusCHX (0.05%)30 secondsBacterial titer reduced from 2.0 × 10⁹ to 3.0 × 10⁵ CFU/ml nih.gov
E. coliPHMG-P (0.05%)3 minutesTotal eradication of bacteria (Reduction Factor 6.48) nih.gov
E. coliCHX (0.05%)3 minutesTotal eradication of bacteria (Reduction Factor 6.41) nih.gov

In terms of antiviral research, soluble guanidine salts have shown an inhibitory effect on the cytopathic activity of poliovirus and other enteroviruses in cell culture screening systems. nih.gov While toxicity concerns prevent their use in humans, these findings validate the use of cell culture tests for identifying potential antiviral compounds. nih.gov More recently, research has focused on phosphoramide (B1221513) compounds, including phosphoguanidine derivatives, which show potential as inhibitors of the main protease (Mpro) of coronaviruses, a critical enzyme for viral replication. nih.gov

Interaction with Biological Systems (e.g., Platelets, Lung Epithelial Cells)

This compound derivatives, particularly PHMG-P, have been shown to interact significantly with various biological systems, eliciting a range of cellular responses.

In human platelets, PHMG-P enhances procoagulant activity. mdpi.comnih.gov This effect is mediated through oxidative stress, which leads to the exposure of phosphatidylserine (B164497) on the platelet surface. mdpi.comnih.gov This alteration promotes the generation of thrombin, a key enzyme in the blood coagulation cascade, suggesting that exposure to PHMG-P may contribute to prothrombotic conditions. nih.govresearchgate.net

The interaction of PHMG-P with lung epithelial cells has been a major focus of toxicological research. jst.go.jpjst.go.jp Studies show that PHMG-P is taken up by lung epithelial cells and localizes in the endoplasmic reticulum. nih.govnih.gov This leads to endoplasmic reticulum stress, which in turn triggers apoptosis (programmed cell death). nih.govnih.gov Furthermore, PHMG-P exposure can induce cell cycle arrest at the G1/S phase and damage cellular structures like tight junctions, which are crucial for maintaining the epithelial barrier function. jst.go.jpnih.gov This epithelial damage is considered a critical initiating event in the development of pulmonary fibrosis. jst.go.jp

Biological SystemObserved EffectUnderlying Mechanism
PlateletsEnhanced procoagulant activity mdpi.comnih.govOxidative stress-mediated phosphatidylserine exposure, leading to increased thrombin generation mdpi.comnih.govresearchgate.net
Lung Epithelial CellsApoptosis and cell cycle arrest jst.go.jpnih.govLocalization in the endoplasmic reticulum, causing ER stress; ROS/ATM/p53 pathway activation jst.go.jpnih.govnih.gov
Lung Epithelial CellsImpaired epithelial barrier function nih.govDegradation of tight junction proteins and disruption of the F-actin architecture nih.gov
MacrophagesInduction of inflammatory response nih.govresearchgate.netActivation of the NF-κB signaling pathway, leading to pro-inflammatory cytokine production nih.govresearchgate.net

A key mechanism underlying the toxicity of PHMG-P is the induction of oxidative stress through the generation of reactive oxygen species (ROS). jst.go.jpjst.go.jp In lung epithelial cells, PHMG-P-induced ROS production leads to DNA damage, which activates the ATM (Ataxia-Telangiectasia Mutated) kinase and subsequently the p53 protein, resulting in apoptosis and cell cycle arrest. jst.go.jpjst.go.jp

Similarly, in platelets, PHMG-P triggers ROS generation, which leads to mitochondrial dysfunction. mdpi.com This dysfunction is characterized by an increase in intracellular calcium, depletion of ATP, and activation of caspase-3. mdpi.com These events collectively alter the cellular machinery that maintains the asymmetric distribution of phospholipids (B1166683) in the cell membrane, culminating in phosphatidylserine exposure and procoagulant activation. mdpi.com The link between ROS, mitochondrial dysfunction, and cellular damage is a recurring theme in the pathology associated with this compound exposure. mdpi.commdpi.com

Exposure to PHMG-phosphate can provoke a significant inflammatory response by stimulating the production of pro-inflammatory cytokines. nih.govresearchgate.net Research using murine macrophages (RAW264.7 cells) has demonstrated that PHMG-phosphate induces the secretion of cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.govresearchgate.net

The primary mechanism for this inflammatory response is the activation of the Nuclear Factor kappa B (NF-κB) signaling pathway. nih.govresearchgate.net PHMG-phosphate was found to decrease the expression of the IκB-α protein, which is an inhibitor of NF-κB. nih.gov The degradation of IκB-α allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for the aforementioned cytokines. nih.gov The critical role of this pathway was confirmed when an NF-κB inhibitor was shown to completely block the PHMG-phosphate-induced expression of IL-8. nih.govresearchgate.net

Enzyme Inhibition and Modulation

Guanidine and its derivatives can act as inhibitors or modulators of various enzymes. Guanidinium chloride, for instance, has been shown to modulate the activity of intestinal alkaline phosphatase. nih.gov At moderate concentrations, it induces conformational changes in the enzyme, leading to a paradoxical activation at concentrations up to 1.0 M. nih.gov

In other systems, guanidine hydrochloride acts as an inhibitor. It demonstrates a mixed-type noncompetitive nonlinear inhibition on the catalytic activity of recombinant human protein disulfide isomerase (rhPDI), an enzyme involved in protein folding. nih.gov The guanidinium group's ability to interact with phosphate residues also makes it a potential pharmacophore for targeting enzymes that process phosphate-containing substrates. nih.gov This is exemplified by research into phosphoguanidine derivatives as potential inhibitors of the main protease of coronaviruses, which is essential for viral replication. nih.gov

Materials Science and Engineering

This compound and its derivatives are emerging as significant compounds in the field of materials science and engineering. Their unique structural and chemical properties, particularly the ability of the guanidinium group to form strong, multi-point hydrogen bonds and interact with anionic species like phosphates, have led to innovative applications. These range from the development of advanced optical materials to the engineering of sophisticated biomaterials for medical applications.

Development of Nonlinear Optical Materials

Nonlinear optical (NLO) materials are crucial for laser technologies, enabling applications in optical communication, data storage, and medical imaging. researchgate.net Phosphates are considered promising candidates for ultraviolet (UV) and deep-ultraviolet (DUV) NLO crystals due to their short cutoff edges. researchgate.netmdpi.com The incorporation of guanidinium ions into phosphate-based crystal structures has been explored as a strategy to enhance NLO properties.

The interaction between guanidine and phosphate is key to the formation of NLO-active materials. For instance, L-arginine phosphate monohydrate (LAP), which features the guanidinium group of arginine interacting with a phosphate anion, is recognized as an excellent NLO material. researchgate.net The hydrogen bonding network established between the planar guanidinium cation and the phosphate anion can induce a non-centrosymmetric crystal structure, a prerequisite for second-harmonic generation (SHG), the most common NLO effect.

Research in this area focuses on designing and synthesizing novel crystals that optimize the alignment of these functional groups to maximize the NLO response. The goal is to achieve a good balance between a large SHG effect and a wide transparency range, particularly in the UV spectrum. researchgate.net

Table 1: Comparison of Selected NLO Phosphate Crystals Note: This table contains representative data for comparison purposes.

CrystalSHG Coefficient (vs. KDP*)Transparency RangeKey Features
Potassium Dihydrogen Phosphate (KDP) 1200–1500 nmWidely used benchmark NLO crystal. gandh.com
β-Barium Borate (BBO) ~6 x KDP190–3500 nmHigh damage threshold, broad phase-matching. mdpi.comgandh.com
L-arginine phosphate (LAP) ~2-3 x KDP250–1500 nmHigh NLO efficiency, features guanidinium-phosphate interaction. researchgate.net

*KDP (Potassium Dihydrogen Phosphate) is a standard reference material for NLO properties.

Biomaterials Development (Scaffolds, Drug Delivery Systems)

The guanidinium group's ability to form strong interactions with biological polyanions like phosphate groups in DNA and phospholipids in cell membranes makes it a "privileged scaffold" in biomaterial design. nih.gov This has been leveraged to create advanced scaffolds for tissue engineering and sophisticated drug delivery systems.

Scaffolds: In tissue engineering and regenerative medicine, scaffolds provide a temporary structural support for cells to grow and form new tissue. wustl.edu Guanidine-based moieties are incorporated into polymer scaffolds to enhance their biological activity. The positive charge of the guanidinium group can mimic the arginine-glycine-aspartic acid (RGD) sequence found in extracellular matrix proteins, promoting cell adhesion and proliferation. Furthermore, the guanidine group's capacity to interact with phosphate residues is being explored in the design of scaffolds for anticancer drug development, targeting DNA within the minor groove. nih.gov

Drug Delivery Systems: Guanidinium-rich molecules, often referred to as molecular transporters, are highly effective at crossing cell membranes. researchgate.net This property is exploited to create nanoparticles and other carriers for delivering therapeutic agents into cells. For example, guanidine-modified nanoparticles have been developed for the efficient delivery of the anticancer drug bortezomib. nih.gov The system relies on the formation of bidentate hydrogen bonds and electrostatic interactions between the guanidine groups on the nanoparticle and the boronic acid group of the drug, allowing for pH-responsive release within the acidic tumor microenvironment. nih.gov Similarly, phosphoryl guanidines, as a class of nucleic acid analogues, show promise for therapeutic applications by binding to complementary DNA and RNA sequences. nih.gov

Catalysis in Organic Synthesis

Guanidine and its derivatives have become powerful tools in organic synthesis, primarily functioning as strong, neutral organic bases and versatile organocatalysts. researchgate.netresearchgate.net Their catalytic activity stems from their high basicity (pKa of the conjugate acid is ~13.5) and their ability to form well-defined hydrogen bonds, which can activate both nucleophiles and electrophiles. researchgate.netresearchgate.net

Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral guanidine derivatives have emerged as excellent organocatalysts for enantioselective reactions. researchgate.netrsc.org By incorporating a chiral scaffold into the guanidine structure, chemists can create a chiral environment around the catalytic site.

During the reaction, the chiral guanidine catalyst interacts with the substrates through a combination of proton transfer and hydrogen bonding. nih.gov This interaction forces the reactants into a specific spatial arrangement in the transition state, favoring the formation of one enantiomer over the other. nih.gov Chiral guanidines have been successfully applied in numerous asymmetric transformations, including phospha-Michael reactions, hydrogenations, and various addition reactions, affording products with high enantiomeric excess. researchgate.netnih.govchemrxiv.org The development of novel chiral guanidine structures, including bicyclic and bifunctional systems, continues to expand the scope and utility of these powerful catalysts. rsc.orgchemrxiv.org

Future Research Perspectives and Challenges

The application of this compound and its derivatives in materials science and catalysis is a rapidly advancing field, yet several challenges and opportunities for future research remain.

In materials science , a primary challenge in the development of NLO materials is the systematic design and growth of large, high-quality crystals with specific, predictable properties. mdpi.com Future research will likely focus on computational modeling to better understand structure-property relationships and guide the synthesis of novel guanidinium-containing phosphate crystals with superior NLO performance. For biomaterials, a significant hurdle is translating promising in-vitro results into effective in-vivo applications. Future studies will need to address the long-term stability, biocompatibility, and precise targeting of guanidine-based scaffolds and drug delivery systems. nih.govacs.org Validating these systems in more complex biological environments, such as with human genomic DNA and in chromatin contexts, will be crucial for their clinical relevance. nih.gov

In catalysis , while guanidine-based organocatalysts are highly effective, expanding their reaction scope and improving their performance for particularly challenging transformations remains an active area of research. A key challenge in asymmetric catalysis is the rational design of catalysts for new types of reactions and the synthesis of specific diastereomers, which can be difficult. acs.org Future perspectives include the development of more robust and recyclable guanidine catalysts to enhance their industrial applicability. Furthermore, the integration of guanidine catalysts with other catalytic systems, such as transition metals, to create bifunctional catalysts for novel, tandem reactions represents a promising avenue for exploration. chemrxiv.org The deeper mechanistic understanding of how these catalysts operate through advanced computational and spectroscopic techniques will undoubtedly accelerate future discoveries. researchgate.net

Q & A

Basic Research Question

  • Synthesis : React guanidine carbonate with phosphoric acid in aqueous medium, followed by crystallization at 4°C .
  • Purification : Dialysis against deionized water (MWCO 500 Da) removes unreacted salts, validated via conductivity measurements .
    Quality Control :
  • Elemental Analysis : Confirm C/N/P ratios via inductively coupled plasma mass spectrometry (ICP-MS) .

How can computational modeling predict the nonlinear optical (NLO) properties of this compound crystals?

Advanced Research Question
DFT calculations reveal that guanidine-phosphate interactions reduce the HOMO-LUMO gap, enhancing hyperpolarizability (β). For instance, bisguanidinium hydrogen phosphate exhibits β = 1.717 × 10⁻³⁰ esu, 2.3× higher than urea .
Methodology :

  • Hyperpolarizability Calculations : Use Gaussian 16 with M06-2X functional to compute dipole moments and β values .
  • Crystal Engineering : Optimize hydrogen-bonding networks via X-ray diffraction to align molecular dipoles for NLO applications .

What protocols minimize batch-to-batch variability in this compound for cell-based assays?

Basic Research Question

  • Standardized Buffers : Prepare stock solutions in 20 mM phosphate buffer (pH 2.3–7.4) to stabilize ionic interactions .
  • Quality Assurance : Request peptide-grade purity (≥98% via HPLC) and residual trifluoroacetic acid (TFA) analysis (<1%) to ensure consistency .

How does long-term exposure to this compound affect pulmonary surfactant function?

Advanced Research Question
Chronic inhalation disrupts surfactant lipid-protein complexes, leading to alveolar collapse.
Experimental Design :

  • In Vitro Surfactant Assays : Measure surface tension changes using a Langmuir-Wilhelmy balance post-exposure .
  • Biochemical Profiling : LC-MS/MS quantifies surfactant proteins (SP-A, SP-D) in bronchoalveolar lavage fluid from exposed rodents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.